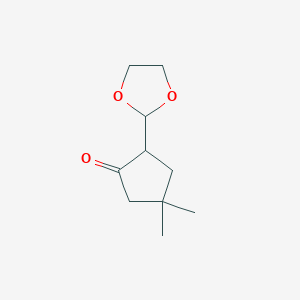
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol is an organic compound with a complex structure that includes a dimethylamino group, an ethyl group, a hexyl group, and two methyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of a phenol derivative with appropriate alkyl halides in the presence of a base. The reaction conditions typically include the use of solvents like toluene or methanol and catalysts such as triphenyl phosphine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps like refluxing, filtration, and drying to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as sulfonation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sulfuric acid for sulfonation or nitric acid for nitration are typical
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as in the treatment of certain diseases.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism by which 3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with similar basic properties.
Trimethylamine: Another amine with a similar structure but different reactivity.
Phenol Derivatives: Compounds like 3-Dimethylaminophenol share structural similarities and undergo similar reactions.
Uniqueness
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its distinct reactivity and interactions can be leveraged .
Eigenschaften
CAS-Nummer |
89711-28-4 |
|---|---|
Molekularformel |
C18H31NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
3-(dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol |
InChI |
InChI=1S/C18H31NO/c1-7-9-10-11-12-16-17(19(5)6)13(3)15(8-2)14(4)18(16)20/h20H,7-12H2,1-6H3 |
InChI-Schlüssel |
WJHGHKAYMCGZTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C(=C(C(=C1O)C)CC)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


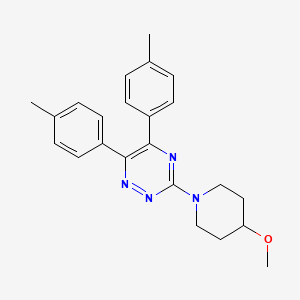


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)

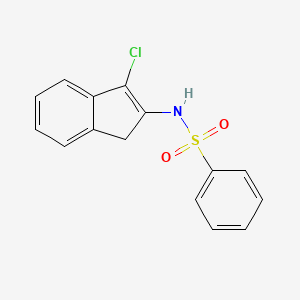
phosphanium bromide](/img/structure/B14397654.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
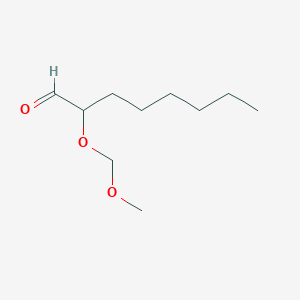
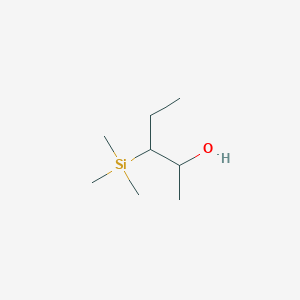
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)

![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
